molecular formula C12H14O2 B177528 Benzyl Pent-4-enoate CAS No. 113882-48-7

Benzyl Pent-4-enoate

Cat. No. B177528
M. Wt: 190.24 g/mol
InChI Key: XHZWDEGVEUATPY-UHFFFAOYSA-N
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Description

Benzyl Pent-4-enoate is a chemical compound that is part of a broader class of organic molecules known for their utility in synthetic organic chemistry. While the provided papers do not directly discuss Benzyl Pent-4-enoate, they do provide insights into related compounds and their synthesis, properties, and applications, which can be extrapolated to understand Benzyl Pent-4-enoate.

Synthesis Analysis

The synthesis of compounds related to Benzyl Pent-4-enoate often involves palladium-catalyzed reactions, as seen in the stereoselective synthesis of (2Z,4E)-2,4-pentadien-1-ols from (E)-4-alkoxy-2-butenyl benzoates . Additionally, the copper-catalyzed coupling of Grignard reagents with pent-1-en-4-yn-3-yl benzoates leads to the formation of (Z)-1,5-disubstituted pent-3-en-1-ynes, showcasing the versatility of transition metal-catalyzed processes in synthesizing complex organic structures . The regioselective 2,4-dibromohydration of conjugated enynes for the synthesis of 2-(2,4-dibromobut-2-enoyl)benzoate further exemplifies the synthetic strategies that can be employed to construct molecules with multiple functional groups .

Molecular Structure Analysis

The molecular structure of related compounds is often elucidated using spectroscopic methods such as NMR and X-ray diffraction. For instance, the structure of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate was determined using these techniques, providing detailed information on the molecular geometry and electronic structure . Such analyses are crucial for understanding the reactivity and properties of the compounds.

Chemical Reactions Analysis

The chemical reactivity of compounds similar to Benzyl Pent-4-enoate is diverse. For example, photochemical reactions involving enamino ketones and benzophenone can lead to the formation of products like N-(2,2-dipenyl-2-hydroxyethyl)-4-amino-3-penten-2-one . The neighboring ester group in conjugated enynes can participate in reactions such as 2,4-dibromohydration, influencing the outcome and selectivity of the reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds related to Benzyl Pent-4-enoate can be quite varied. Liquid crystalline properties are observed in alkyl 4-[4-(4-methoxybenzoyloxy)benzylideneamino]benzoates, indicating the potential for such compounds to be used in materials science . Similarly, substituted phenyl benzoates incorporating a trans-4-pentylcyclohexyl moiety have been synthesized and their transition temperatures and enthalpies of fusion reported, which are important for their application in liquid crystal technology .

Scientific Research Applications

Radical Chemistry and Synthesis of Tetrahydroselenophenes

Alkyl pent-4-enyl selenides, including pent-4-enylseleno benzoate and phenyl (pent-4-enylseleno)formate, have been utilized as precursors for alkyl, acyl, and oxyacyl radicals. These precursors, through photochemical reactions with diethyl 2-phenylselenomalonate, participate in tandem homolytic addition/substitution sequences to generate tetrahydroselenophenes and the corresponding phenylselenides. This application signifies the importance of Benzyl Pent-4-enoate derivatives in radical chemistry and the synthesis of novel organic compounds (Lobachevsky, Schiesser, & Gupta, 2007).

Synthesis of Unnatural α-Amino Acid Derivatives

Unnatural α-amino esters have been synthesized using Benzyl Pent-4-enoate derivatives. For example, highly substituted α-amino esters were prepared in a regiocontrolled and diastereoselective manner via Pd(II)-catalyzed three-component coupling of boronic acids and allenes with ethyl iminoacetate. This process highlights the use of Benzyl Pent-4-enoate derivatives in the synthesis of complex molecules, potentially useful in pharmaceuticals and material science (Hopkins & Malinakova, 2007).

Stereoselective Synthesis and Material Applications

Benzyl Pent-4-enoate derivatives have also been used for the stereoselective synthesis of ethyl (Z)-2-(2-substituted-thiazol-4-yl)pent-2-enoates. This synthesis involves quaternary carbon stereocontrolled cis-configuration formation and effectively blocks potential E/Z isomerization, which is significant in maintaining the integrity of certain chemical structures. The practicality of this approach was demonstrated by synthesizing side-chain materials for commercially important pharmaceuticals (Zhai et al., 2013).

Organic Synthesis and Catalysis

In organic synthesis, Benzyl Pent-4-enoate derivatives have been engaged in various catalytic processes. For instance, they were involved in the copper-catalyzed iminoiodane-mediated aminolactonization of olefins, providing a method for introducing 4-substituted (Z)-pent-2-enoates into sterically encumbered pyrroles and indoles (Karila, Leman, & Dodd, 2011).

properties

IUPAC Name

benzyl pent-4-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-2-3-9-12(13)14-10-11-7-5-4-6-8-11/h2,4-8H,1,3,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHZWDEGVEUATPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60434766
Record name 4-Pentenoic acid, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60434766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl Pent-4-enoate

CAS RN

113882-48-7
Record name 4-Pentenoic acid, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60434766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Benzyl bromide (7.19 g, 42.04 mmol) was added to a solution of 4-pentenoic acid (6) (5.05 g, 50.45 mmol, 1.2 eq.) in acetone (75 ml) at RT under N2. Anhydrous potassium carbonate (29.05 g, 210.19 mmol, 5.0 eq.) and tetrabutylammonium iodide (0.776 g, 2.102 mmol, 0.05 eq.) were added and the resulting suspension was stirred over 2 days. LCMS analysis showed mainly product.
Quantity
7.19 g
Type
reactant
Reaction Step One
Quantity
5.05 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
29.05 g
Type
reactant
Reaction Step Two
Quantity
0.776 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

To 10.53 g (105 mmol) of pent-4-enoic acid in 150 ml ethanol was added 17.1 g (52.5 mmol) of Cs2CO3 and the reaction mixture was stirred at 40° C. for 2 h. The solvent was removed in vacuo, the residue coevaporated three times with toluene and then dissolved in 150 ml of DMF. 17.96 g (105 mmol) of benzyl bromide were added and the reaction mixture stirred at room temperature for 48 h. The reaction mixture was filtered, diluted with water and extracted three times with heptane. The combined organic phases were dried over MgSO4, filtered and the solvent was removed in vacuo. Yield: 19.92 g.
Quantity
10.53 g
Type
reactant
Reaction Step One
Quantity
17.1 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
17.96 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A suspension of K2CO3 (4.17 g, 30.2 mmol) and pent-4-enoic acid (3.01 g, 29.2 mmol) in DMF (25 mL) was stirred at room temperature for 5 minutes. Benzyl bromide (3.55 mL, 29.3 mmol) was added from a syringe over 3 minutes, and the resulting white suspension was stirred at room temperature for 23 hours, then diluted with water (150 mL) and extracted with EtOAc (3×50 mL). The combined extract was washed with saturated brine (30 mL) and concentrated under vacuum to leave the title compound. 1H NMR (300 MHz, CD3OD) δ ppm 2.30-2.41 (m, 2H) 2.42-2.50 (m, 2H) 4.96 (dddd, J=10.2, 1.7, 1.4, 1.0 Hz, 1H) 5.03 (dq, J=17.3, 1.6 Hz, 1H) 5.11 (s, 2H) 5.82 (tdd, J=17.0, 10.4, 6.3 Hz, 1H) 7.25-7.38 (m, 5H).
Name
Quantity
4.17 g
Type
reactant
Reaction Step One
Quantity
3.01 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
3.55 mL
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
M Lemhadri, A Battace, T Zair, H Doucet… - Journal of organometallic …, 2007 - Elsevier
… Iodophthalonitrile and benzyl pent-4-enoate were reacted using 5 mol% of Pd(OAc) 2 and tetrabutylammonium bromide to give a mixture of isomers which was directly hydrogenated on …
Number of citations: 17 www.sciencedirect.com
J Qi, J Zheng, S Cui - Organic letters, 2018 - ACS Publications
… The terminal monosubstituted alkenes, such as hex-5-en-1-ol (1c), allyl cyanide (1d), allyl carboxamide (1e), benzyl pent-4-enoate (1f), N-Boc allyamine (1g), allyl silane (1h), and 1-allyl…
Number of citations: 45 pubs.acs.org
C Wata - Synthesis, 2021 - thieme-connect.com
… [10] [11] [15] [40] As expected, the reaction of benzyl pent-4-enoate provided 3a with a substantial increase in enantioselectivity, but a poorer yield emerged as another issue (entry 2). …
Number of citations: 4 www.thieme-connect.com
V Kumar, MF Wempe, JW Lightner, PJ Rice… - Medical Research …, 2015 - esmed.org
… oxocyclobutyl)propanoate 12: A mixture of benzyl pent-4-enoate (11; 5.00 g, 26.3 mmol) and Zn-Cu couple (4.3 mg, 67 mmol) in Et2O (100 mL) and 1,2-dimethoxyethane (10 mL) …
Number of citations: 1 esmed.org
R Dominique, B Liu, SK Das, R Roy - Synthesis, 2000 - thieme-connect.com
… Once the reaction conditions were optimized for N-(benzyloxycarbonyl)allylamine, the cross-metathesis reaction was also extended to benzyl pent-4-enoate (7). The reaction between 1 …
Number of citations: 34 www.thieme-connect.com
RS Randa - 1985 - lib.unipune.ac.in
Transformations of (+) citronellol and (+) citronellal into 1, 3-secopyrethroids has been described in this part of the thes is. Potassium permanganate oxidation of citronellol acetate (III) …
Number of citations: 0 lib.unipune.ac.in
BR Kusuma, LB Peterson, H Zhao… - Journal of medicinal …, 2011 - ACS Publications
… Grubbs’ second-generation catalyst (320 mg, 0.38 mmol, 2 mol %) was added to a solution of benzyl pent-4-enoate 1 (3.6 g, 18.92 mmol) in 10 mL of dichloroethane. The mixture was …
Number of citations: 68 pubs.acs.org
YJG Renault, J Diao, BB Cordes, K Leach, D O'Hagan - 2023 - researchsquare.com
Synthetic routes following a sequential MacMillan organocatalytic asymmetric a-fluorination protocol for aldehydes and then reductive amination, has allowed ready access to bioactive …
Number of citations: 2 www.researchsquare.com
U Drechsler, M Pfaff, M Hanack - European journal of organic …, 1999 - Wiley Online Library
The synthesis of several new phthalonitriles 3, 9, 14, 25, 33, and 36, functionalised with carboxyl groups, including two examples of amino acid derivatives is described. All new …
CN Kent - 2021 - search.proquest.com
Herein, we first describe the discovery of the first inhibitor of the inward rectifying potassium channel 4.1/5.1 (Kir4. 1/5.1) heterotetramer, VU6036720. The potency and selectivity of VU’…
Number of citations: 2 search.proquest.com

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